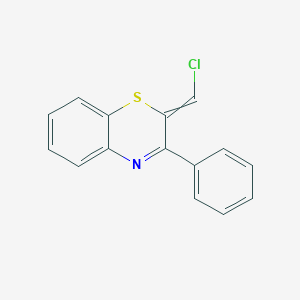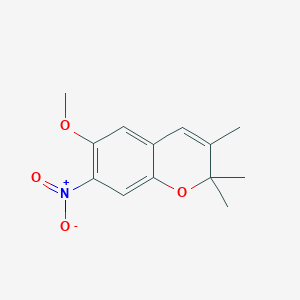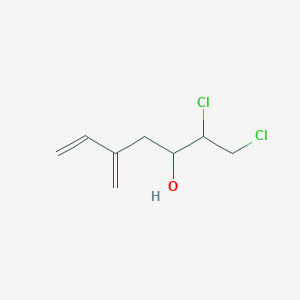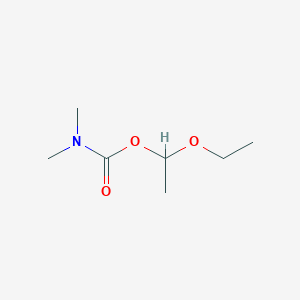
1-Ethoxyethyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxyethyl dimethylcarbamate is an organic compound belonging to the class of carbamate esters It is characterized by the presence of an ethoxyethyl group attached to a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxyethyl dimethylcarbamate can be synthesized through the reaction of dimethylcarbamate with 1-ethoxyethanol under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow systems to ensure efficient and scalable synthesis. The process may include the use of solid catalysts to enhance the reaction rate and yield. Additionally, environmentally friendly methods, such as phosgene-free synthesis, are preferred to minimize the use of hazardous materials .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxyethyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield simpler carbamate compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of carbamate esters with different substituents .
Scientific Research Applications
1-Ethoxyethyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-ethoxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-yl dimethylcarbamate: Similar in structure but contains a pyridine ring.
Methyl N-hexylcarbamate: Contains a hexyl group instead of an ethoxyethyl group.
Uniqueness
1-Ethoxyethyl dimethylcarbamate is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other carbamate esters may not be as effective .
Properties
CAS No. |
65161-18-4 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-ethoxyethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H15NO3/c1-5-10-6(2)11-7(9)8(3)4/h6H,5H2,1-4H3 |
InChI Key |
ZIYLCWGNXPTETI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
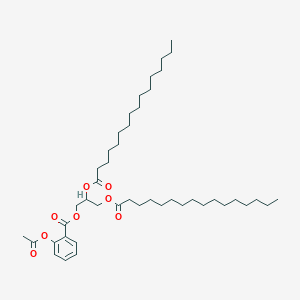
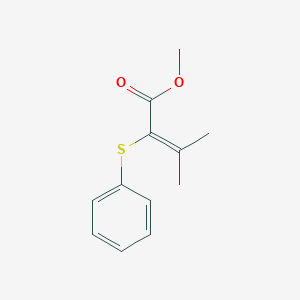

![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)

![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
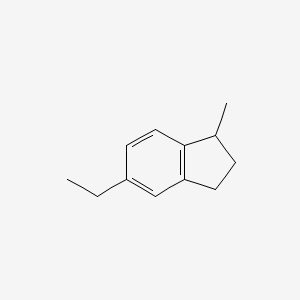
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
